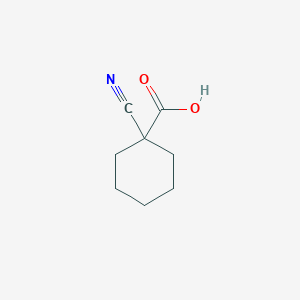

1-Cyanocyclohexan-1-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-Cyanocyclohexane-1-carboxylic acid, while not directly synthesized or analyzed in the provided papers, is related to various cyclohexane derivatives and their chemical properties. The papers discuss the synthesis, molecular structure, and chemical reactions of similar cyclohexane-based compounds, which can provide insights into the behavior of 1-Cyanocyclohexane-1-carboxylic acid.

Synthesis Analysis

The synthesis of cyclohexane derivatives is a topic of interest in several studies. For instance, the synthesis of mikanecic acid, a derivative of cyclohexene, is achieved through a series of reactions including DABCO-catalyzed coupling, SN2' reaction, dehydrobromination, dimerization, and acidic ester cleavage . Similarly, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids involves selective transformations and Diels–Alder cycloaddition . These methods could potentially be adapted for the synthesis of 1-Cyanocyclohexane-1-carboxylic acid by introducing a nitrile group at the appropriate step.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is crucial for understanding their chemical behavior. Crystallographic studies have shown that the cyclohexane ring typically adopts a chair conformation, with substituents affecting the overall molecular geometry . For example, the amino group in 1-aminocyclohexane-1-carboxylic acid derivatives occupies an axial position, influencing the torsion angles and potential for helical conformations . This information is relevant when considering the steric effects that the cyanocarbonyl group might impose on 1-Cyanocyclohexane-1-carboxylic acid.

Chemical Reactions Analysis

Cyclohexane derivatives undergo various chemical reactions that are influenced by their functional groups. Bromination, epoxidation, and ring-opening reactions of cyclohexene carboxylic acids have been studied, revealing the stereochemical outcomes of these processes . The reactivity of the carboxylic acid group and its transformation into different derivatives, such as anhydrides and esters, is also well-documented . These reactions could be relevant to the chemical behavior of the cyano and carboxylic acid groups in 1-Cyanocyclohexane-1-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure and functional groups. For instance, the presence of electron-withdrawing groups, such as carboxylic acids, affects the reactivity and stability of the compounds . The synthesis and characterization of various cyclohexane derivatives, including their mass spectra, provide valuable information on their stability, fragmentation patterns, and potential for isomerization10. These properties are essential for understanding the behavior of 1-Cyanocyclohexane-1-carboxylic acid in different chemical environments.

Wissenschaftliche Forschungsanwendungen

Pflanzenwachstumsregulation

“1-Cyanocyclohexan-1-carbonsäure” ist strukturell ähnlich zu 1-Aminocyclopropan-1-carbonsäure (ACC), einem Vorläufer des Pflanzenhormons Ethylen . Ethylen spielt eine entscheidende Rolle bei der Regulierung des Pflanzenwachstums und der Entwicklung, einschließlich der Samenkeimung, der Fruchtreife und der Stressreaktionen . Die Fähigkeit der Verbindung, die Ethylenproduktion zu beeinflussen, könnte genutzt werden, um diese wichtigen Pflanzenprozesse zu kontrollieren.

Stresstoleranz in Meeresalgen

Forschungen haben gezeigt, dass ACC-Analoga Hitzeschäden bei marinen Rotalgen lindern können . Daher könnte “this compound” möglicherweise verwendet werden, um die Thermotoleranz von Meeresalgen zu verbessern, was im Kontext der globalen Erwärmung und ihrer Auswirkungen auf die Aquakultur besonders relevant ist.

Phytohormon-Profiling

Die Verbindung kann in Phytohormon-Profiling-Methoden unter Verwendung von Flüssigchromatographie-Tandem-Massenspektrometrie einbezogen werden . Diese Anwendung ist bedeutsam für die Untersuchung der Interaktion von Ethylen mit anderen Phytohormongruppen in Pflanzen, die Einblicke in die Pflanzenphysiologie und -biochemie liefern.

Ethylen-unabhängige Signalgebung

Es gibt immer mehr Hinweise darauf, dass ACC und seine Analoga als ethylenunabhängige Wachstumsregulatoren wirken können . Dies deutet darauf hin, dass “this compound” auf ihre potenzielle Rolle in Signalwegen untersucht werden könnte, die unabhängig von den Wirkungen von Ethylen sind.

Molekulardynamiksimulation

Molekulardynamiksimulationen können die Wechselwirkungen zwischen ACC-Analoga und Proteinen in Pflanzen untersuchen . Diese Anwendung ist entscheidend für das Verständnis der molekularen Mechanismen, die der Wirksamkeit dieser Verbindungen in der Pflanzenbiologie zugrunde liegen.

Cellulosebiosynthese

Mit ACC verwandte Verbindungen wurden mit der Cellulosebiosynthese in Pflanzen in Verbindung gebracht . “this compound” könnte auf ihre Rolle bei der Beeinflussung der Celluloseproduktion untersucht werden, die für die Pflanzenstruktur und Industrieanwendungen unerlässlich ist.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-cyanocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEJXQAAWBXLGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627227 |

Source

|

| Record name | 1-Cyanocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227203-34-1 |

Source

|

| Record name | 1-Cyanocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyanocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.